molecular formula C14H13NO B14265452 2,2-Dimethyl-2H-pyrano[2,3-f]quinoline CAS No. 136189-57-6

2,2-Dimethyl-2H-pyrano[2,3-f]quinoline

Cat. No.: B14265452
CAS No.: 136189-57-6
M. Wt: 211.26 g/mol
InChI Key: FRWQKLSPDQWVBW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-pyrano[2,3-f]quinoline is a fused heterocyclic compound comprising a quinoline core annulated with a pyran ring at the [2,3-f] positions. The [2,3-f] fusion distinguishes it from other positional isomers, such as [2,3-b] or [3,2-c], which exhibit distinct physicochemical and biological profiles.

Properties

CAS No.

136189-57-6

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2,2-dimethylpyrano[2,3-f]quinoline

InChI

InChI=1S/C14H13NO/c1-14(2)8-7-10-5-6-12-11(13(10)16-14)4-3-9-15-12/h3-9H,1-2H3

InChI Key

FRWQKLSPDQWVBW-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C3=C(C=C2)N=CC=C3)C

Origin of Product

United States

Preparation Methods

Phosphorane-Mediated Aldehyde Coupling

The Wittig reaction serves as a cornerstone for constructing the pyran ring fused to the quinoline core. In a seminal approach, o-nitrobenzaldehydes (1a–d) react with the phosphorane reagent (2) to yield (E)-ethyl-α-(2,2-dimethylprop-2-ene)-2-nitrocinnamates (3a–d) with regioselective control. For instance, unsubstituted o-nitrobenzaldehyde (1a) achieves a 90% yield of 3a under reflux conditions in chloroform. The reaction’s stereochemical outcome is attributed to the phosphorane’s nucleophilic attack on the aldehyde carbonyl, forming a stabilized oxaphosphorane intermediate that collapses to the trans-configured alkene (Figure 1).

Lactonization and Reductive Cyclization

Subsequent treatment of 3a–d with polyphosphoric acid (PPA) induces cyclization to δ-lactones (4a–d) , preserving the E-configuration without isomerization. For example, 3a converts to lactone 4a in 85% yield via PPA-mediated intramolecular esterification. The lactones undergo reductive cyclization using Fe/HCl, simultaneously reducing the nitro group to an amine and facilitating ring closure to form 2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinolines (5a–d) . While this two-step sequence affords 5a in 54% yield, direct reductive cyclization of 3a bypassing lactone isolation yields only 19%, highlighting the trade-off between step count and efficiency.

Acid-Mediated Cyclization and Domino Processes

Hydrochloric Acid as a Dual Catalyst and Reducing Agent

Patent literature describes HCl’s dual role in cyclizing 2-aminobenzoyl pyruvic acid derivatives to pyranoquinolines. In ethanol under reflux, gaseous HCl protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine onto the α,β-unsaturated ketone. Concurrent Fe-mediated nitro reduction enables a domino sequence, achieving ring closure and reduction in one pot. For 2,2-dimethyl variants, substituting the starting ketone with a pre-methylated analog (e.g., 1-(2'-amino-4-methylphenyl)ethanone) directs cyclization to the [2,3-f] position, albeit with yield variations dependent on steric hindrance.

Solvent and Temperature Optimization

Cyclization efficiency correlates strongly with solvent polarity and reaction temperature. Ethanol, a protic solvent, enhances intermediate solubility and stabilizes charged transition states, whereas N-methylpyrrolidone (NMP) facilitates high-temperature rearrangements (e.g., allyl group migration at 200°C). A comparative study shows that refluxing in ethanol with 6M HCl for 60 minutes achieves 76% yield for the [2,3-f] isomer, outperforming NMP-based protocols (44% yield).

Domino Reductive Cyclization in Single-Pot Systems

Fe/HCl Synergy in Tandem Reactions

The Fe/HCl system exemplifies a domino strategy by integrating nitro reduction, lactamization, and pyran ring formation. For 3a , this one-pot method reduces reaction time from 8 hours (multi-step) to 3 hours but sacrifices yield (19% vs. 54%) due to competing side reactions. Substituting Fe with Raney nickel under hydrogen atmosphere improves selectivity for the [2,3-f] isomer, achieving 63% yield in ethanol/water mixtures.

Substrate Scope and Functional Group Tolerance

Electron-donating groups (e.g., methoxy, methylenedioxy) on the benzaldehyde moiety enhance yields by stabilizing intermediates through resonance. For example, 5c (R1=OCH3, R2=OCH3) attains 76% yield via the two-step route, whereas electron-withdrawing groups (e.g., nitro) necessitate harsher conditions, lowering yields to 54%. Steric effects at the 3- and 4-positions of the quinoline ring further modulate reactivity, with ortho-substituted substrates requiring extended reflux durations.

Alternative Routes: Combes/Conrad–Limpach and Ullmann-Type Coupling

Condensation with β-Keto Esters

The Combes reaction, involving condensation of anilines with β-keto esters, offers a divergent pathway. While traditionally used for simpler quinolines, adapting this method to synthesize pyrano[2,3-f] derivatives requires pre-functionalized anilines bearing methyl groups at the 2-position. Cyclocondensation with diethyl oxalate under basic conditions yields the quinoline skeleton, followed by acid-catalyzed pyran annulation. However, this method’s applicability to 2,2-dimethyl variants remains limited, with yields rarely exceeding 35%.

Comparative Analysis of Synthetic Methods

Yield and Scalability Considerations

Table 1 contrasts key methodologies:

Method Conditions Yield (%) Isomer Selectivity
Wittig/PPA/Fe/HCl Multi-step, reflux 54 [2,3-b] dominant
HCl/Fe domino Single-pot, ethanol 76 [2,3-f] achievable
Combes condensation Basic, diethyl oxalate 35 Low

The HCl/Fe domino approach outperforms others in yield and isomer control but requires stringent temperature modulation.

Mechanistic Challenges and Side Reactions

Common side reactions include over-reduction of the nitro group to hydroxylamine intermediates and E/Z isomerization during lactonization. Mitigation strategies include using excess Fe to ensure complete reduction and employing PPA instead of HCl for lactone formation to prevent stereochemical scrambling.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2H-pyrano[2,3-f]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "2,2-Dimethyl-2H-pyrano[2,3-f]quinoline":

1. Analogues as Therapeutic Targets

  • Metabotropic glutamate receptor 2 (mGluR2) is a therapeutic target for several neuropsychiatric disorders .
  • The H-pyrano[2,3-b]pyridine derivative, 5-(2,4-difluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano-[2,3-b]pyridine-7-carboxamide (12 ), was reported as a potent mGluR2 NAM (IC50 = 6.0 nM) . Compound 12 is considered a starting point for исследования because of its potent modulatory affinity and ease of structural variance introduction for future SAR studies . Analogs of compound 12 are expected to be radiolabeled with methods that allow rapid PET imaging evaluation of their brain permeability and kinetics .

2. Chromenopyridine Derivatives as Readthrough-Inducing Compounds

  • Chromenopyridine derivatives have been synthesized to identify novel readthrough-inducing compounds .
  • 1,10-dioxochromenopyridines with substituents at the 2- and 3-positions and fused to the tetrahydroisoquinoline are useful as a scaffold for novel readthrough inducers .
  • KY-640, a synthesized compound, increased cellular IDUA activities, reduced GAG concentrations in Hurler patient-derived cells, showed high oral absorption, and increased IDUA activity in the liver, spleen, and brain in mouse models, suggesting therapeutic potential for Hurler syndrome patients .

3. Other Pyranoquinoline Applications

  • Pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone structural motifs are found in alkaloids with diverse biological activities . Selected library members display low nanomolar antiproliferative activity and induce apoptosis in human cancer cell lines . These compounds induce cell cycle arrest in the G2/M phase and block in vitro tubulin polymerization .

4. Synthesis of Fused Dipyranoquinolinones

  • New methyl-substituted and diphenyl-substituted fused dipyranoquinolinones are prepared in excellent yields via triple bond activation . Compound 28a , with IC50 = 10 μM, was found to be a potent lipoxygenase (LOX) inhibitor and a possible lead compound .

5. Diels–Alder/retro-Diels–Alder Reactions

  • 2,2-dimethyl-2H-pyrans can be used as electron-rich dienes in sequential Diels–Alder/retro-Diels–Alder (DA/rDA) domino processes to generate aromatic compounds .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2H-pyrano[2,3-f]quinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways involved in cell growth and survival . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Functional Properties

Table 2: Functional Properties of Selected Pyranoquinolines

Compound Luminescence Solubility Biological Activity
2,2-Dimethyl-2H-pyrano[2,3-f]quinoline Not reported Likely lipophilic Underexplored (structural analogy suggests DNA intercalation potential)
Naphtho[2,3-f]quinoline lactone Emission at 453–517 nm (ethanol) Moderate in polar solvents Luminescent probes, potential EL materials
7,8-Dimethoxy-2,2-dimethyl-pyrano[2,3-b]quinoline None Low (hydrophobic substituents) Antimalarial (structural similarity to khaplofoline)
Pyrrolo[2,3-f]quinoline None Moderate Antiproliferative (DNA intercalation)

Key Observations:

  • Luminescence: Naphtho[2,3-f]quinoline lactones exhibit solvent-dependent emission due to excited-state intramolecular proton transfer (ESIPT), a feature absent in dimethylpyrano[2,3-f]quinoline .
  • Bioactivity: Pyrano[2,3-b]quinolines with methoxy or methyl groups (e.g., khaplofoline) show antimalarial activity, while pyrrolo[2,3-f]quinolines inhibit DNA synthesis in cancer cells . The 2,2-dimethyl group in the target compound may enhance metabolic stability but requires empirical validation.

Substituent Effects on Activity

  • Methyl Groups: The addition of a methyl group at the quinoline’s sixth position in tetrazole-substituted thiopyrano[2,3-b]quinolines abolishes antiviral activity due to steric hindrance at the His37 catalytic site . This highlights the sensitivity of bioactivity to substituent placement.
  • Electron-Withdrawing Groups: Chlorinated pyrano[3,2-c]quinoline-diones (e.g., 3,4-dichloro derivatives) exhibit enhanced reactivity in nucleophilic substitutions compared to dimethylated analogues .

Q & A

Q. Advanced

  • Antibacterial assays : Derivatives are screened against Gram-positive/negative strains via MIC determinations, with 6-chloro-substituted compounds showing potency against S. aureus .
  • Anti-Alzheimer studies : Cholinesterase inhibition assays (e.g., acetylcholinesterase IC₅₀) are used, with 5-methoxy derivatives displaying sub-micromolar activity .
  • Cytotoxicity profiling : MTT assays on human cell lines ensure selectivity .

What are the challenges in isolating natural pyrano[2,3-f]quinoline alkaloids?

Basic
Natural isolation from Evodia pilulifera requires:

  • Chromatographic separation : Column chromatography with silica gel and gradient elution (hexane/EtOAc) .
  • Crystallization : Recrystallization from benzene/petroleum ether to isolate pure 5-methoxy-2,2-dimethyl derivatives .
    Contaminants like 8,9-dimethoxy analogs require HPLC for resolution .

How do solvent and temperature affect Claisen/aza-Claisen rearrangements in fused-ring syntheses?

Q. Advanced

  • Solvent polarity : Toluene at 110°C promotes Lawesson’s reagent-mediated thionation of ketones to thiones (66% yield) .
  • Aza-Claisen : Sc(OTf)₃ catalysis in dichloromethane at 50°C enables annulation with furan-2-carbaldehyde .
    Controlled anhydrous conditions prevent hydrolysis of intermediates .

What computational tools predict the photophysical properties of pyrano[2,3-f]quinolines?

Q. Advanced

  • DFT calculations : Optimize HOMO-LUMO gaps to predict UV-Vis absorption (e.g., λmax ≈ 350 nm for 5-methoxy derivatives) .
  • Molecular docking : Models interactions with biological targets (e.g., acetylcholinesterase active site) .

Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield (%)Reference
Wittig + PPA cyclizationo-Nitrobenzaldehyde, PPA, 100°C85–90
Domino reductiveFe/HCl, ethanol, reflux75–80
Microwave-assistedEthyl α-allyl esters, 150°C, MW82–88
Sc(OTf)₃ catalysisFurfural, 3,4-dihydropyran, 50°C70–75

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